Divin

Description

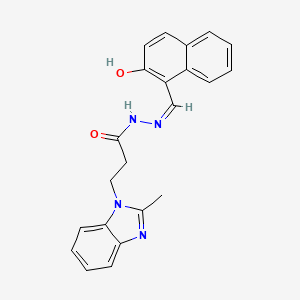

The exact mass of the compound N-[(Z)-(2-Hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20N4O2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |

InChI |

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14- |

InChI Key |

SOPYTFSYTUAGFR-UCQKPKSFSA-N |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |

Synonyms |

divin N'-((E)-(2-hydroxynaphthalen-1-yl)methylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide |

Origin of Product |

United States |

Foundational & Exploratory

Divin: A Technical Whitepaper on its Mechanism as a Bacterial Cell Division Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a unique mechanism of action. This document provides an in-depth technical overview of this compound, focusing on its core mechanism, quantitative efficacy, and the experimental methodologies used to elucidate its function. This compound acts as a potent iron chelator, inducing a state of iron starvation in bacteria. This, in turn, disrupts the spatiotemporal assembly of the late-stage divisome complex, ultimately blocking cytokinesis and inhibiting bacterial growth. Notably, this compound's mode of action is distinct from many other cell division inhibitors as it does not directly target the central division protein FtsZ. This whitepaper consolidates the current understanding of this compound's molecular interactions and signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Iron Chelation and Divisome Disruption

The primary mechanism of action of this compound is its ability to chelate iron, thereby depriving bacteria of this essential nutrient.[1] Iron is a critical cofactor for numerous enzymatic processes, and its limitation has profound effects on bacterial physiology, including the intricate process of cell division.

This compound's iron-chelating activity leads to the inhibition of the late stages of bacterial cytokinesis.[1] This is characterized by the failure of the cell to complete septation, resulting in the formation of chains of interconnected cells that have initiated but not completed division.

A key feature of this compound's mechanism is that it does not directly interact with or inhibit the polymerization of FtsZ, the tubulin homolog that forms the foundational Z-ring at the division site.[2] Instead, this compound's effects are manifested downstream, targeting the assembly of the "late" divisome proteins that are recruited to the Z-ring to orchestrate septal peptidoglycan synthesis and cell constriction.

The proposed signaling pathway initiated by this compound is as follows:

Disruption of Late Divisome Protein Localization

This compound's inhibitory action is characterized by the mislocalization of essential late-stage divisome proteins. Studies in Caulobacter crescentus have shown that upon treatment with this compound, several key proteins fail to localize correctly to the division septum. The delocalization of these proteins disrupts the coordinated synthesis of the septal cell wall, leading to the observed block in cell division.

The affected proteins include components of the FtsQLB complex and the peptidoglycan synthesis machinery:

-

FtsQ, FtsL, and FtsB: These proteins form a subcomplex that is crucial for linking the cytoplasmic components of the divisome with the periplasmic machinery.

-

FtsW and FtsI (PBP3): FtsW is a flippase that transports peptidoglycan precursors across the cytoplasmic membrane, and FtsI is a transpeptidase that cross-links the peptidoglycan strands.

The precise temporal sequence of protein delocalization induced by this compound-mediated iron starvation is an area of ongoing research. However, the collective failure of these proteins to assemble at the division site effectively halts the constriction process.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The efficacy of this compound and its analogs has been quantified against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Compound | C. crescentus CB15N (μM) | E. coli BW25113 ΔtolC (μM) | S. boydii (μM) | E. aerogenes (μM) | V. cholerae (μM) |

| This compound (1) | 5 | 12.5 | >50 | 25 | 12.5 |

| Analog 8b | 2.5 | 6.25 | - | - | - |

| Analog 11c | 2.5 | 6.25 | - | - | - |

| Analog 11j | 1.25 | 6.25 | 50 | 6.25 | 3.125 |

Data compiled from literature.[3] The ΔtolC mutation in E. coli increases the susceptibility to some compounds by impairing efflux pump function.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6][7]

Protocol:

-

Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Preparation of Microtiter Plates: Serially dilute the compound stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli). The final concentrations should typically range from 100 μM to 0.1 μM. Include a no-drug control (DMSO only) and a no-cell control (medium only).

-

Preparation of Bacterial Inoculum: Grow bacterial cultures to mid-logarithmic phase (OD600 of 0.4-0.6). Dilute the cultures to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the growth medium.

-

Inoculation and Incubation: Add the diluted bacterial culture to each well of the microtiter plate. Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 30°C for C. crescentus, 37°C for E. coli) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Fluorescence Microscopy for Protein Localization

To visualize the effect of this compound on the localization of divisome proteins, fluorescence microscopy is employed using bacterial strains expressing fluorescently tagged division proteins (e.g., GFP or mCherry fusions).

Protocol:

-

Bacterial Strain Culture: Grow the bacterial strain expressing the fluorescently tagged protein to early or mid-logarithmic phase.

-

Treatment with this compound: Treat the bacterial culture with this compound at its MIC or a multiple of its MIC. An untreated control (DMSO only) should be run in parallel.

-

Sample Preparation: At various time points after treatment, withdraw aliquots of the cultures. Pellet the cells by centrifugation and resuspend in a small volume of fresh medium or phosphate-buffered saline (PBS).

-

Microscopy: Place a small volume of the cell suspension on a 1.5% agarose pad on a microscope slide. Image the cells using a fluorescence microscope equipped with appropriate filters for the fluorescent protein being observed.

-

Image Analysis: Analyze the acquired images to determine the localization pattern of the fluorescently tagged protein in both treated and untreated cells.

Assessment of Peptidoglycan Synthesis

The effect of this compound on peptidoglycan synthesis can be assessed by monitoring the incorporation of radiolabeled precursors.

Protocol:

-

Bacterial Culture and Treatment: Grow bacterial cultures to mid-logarithmic phase and treat with this compound as described for the microscopy protocol.

-

Radiolabeling: Add a radiolabeled peptidoglycan precursor, such as [3H]-diaminopimelic acid (DAP) or [14C]-N-acetylglucosamine, to the cultures.

-

Incorporation: Allow the bacteria to incorporate the radiolabel for a defined period.

-

Sample Processing: Harvest the cells and wash them to remove unincorporated radiolabel. Lyse the cells and isolate the peptidoglycan.

-

Quantification: Quantify the amount of incorporated radioactivity in the peptidoglycan fraction using liquid scintillation counting. Compare the levels of incorporation between this compound-treated and untreated samples.

Conclusion

This compound represents a promising class of antibacterial compounds with a distinct mechanism of action. By inducing iron starvation, this compound indirectly disrupts the assembly of the late divisome complex, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by quantitative data and detailed experimental protocols. Further research into the precise molecular links between iron homeostasis and the regulation of divisome assembly will be crucial for the future development of this compound and its analogs as potential therapeutic agents.

References

- 1. A New Essential Cell Division Protein in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

Divin: A Technical Guide to a Novel Bacterial Cell Division Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets and mechanisms of action. One such promising target is the bacterial cell division machinery, a complex and essential process for bacterial proliferation. This technical guide provides an in-depth overview of Divin, a small molecule inhibitor that disrupts bacterial cell division. This compound presents a unique mechanism, targeting the divisome assembly in the later stages without directly inhibiting the polymerization of the key cytoskeletal protein FtsZ. This document details the mechanism of action of this compound, presents its antibacterial activity in a structured format, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: Targeting Bacterial Cell Division

Bacterial cell division, or cytokinesis, is a meticulously orchestrated process involving the formation of a septal ring, known as the Z-ring, at the mid-cell.[1] The primary component of this ring is the filamentous temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin.[2][3] FtsZ polymerizes in a GTP-dependent manner to form protofilaments that assemble into the Z-ring, which then acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome.[4][5] The divisome coordinates the synthesis of the septal cell wall and the constriction of the cell membrane, ultimately leading to the formation of two daughter cells.

The essential and highly conserved nature of FtsZ and the divisome in most bacteria, coupled with its structural difference from eukaryotic tubulin, makes it an attractive target for the development of new antibiotics.[1][6] Inhibitors of FtsZ can disrupt its polymerization or GTPase activity, leading to a failure in cytokinesis and subsequent bacterial cell death.[2]

This compound: A Novel Inhibitor of Divisome Assembly

This compound is a small molecule that has been identified as an inhibitor of bacterial cell division.[7] Unlike many other compounds that target FtsZ directly, this compound exhibits a distinct mechanism of action. It perturbs the assembly of proteins at the site of cell septation, specifically affecting the localization of late-stage division proteins.[7] This interference with the divisome assembly blocks peptidoglycan insertion at the septum, resulting in a bacteriostatic effect in both Gram-positive and Gram-negative bacteria.[7] Treated cells fail to divide completely, leading to the formation of chains of physically fused cells that share a common cytoplasm.[7]

This compound's mechanism is unique in that it does not directly affect the polymerization or GTPase activity of FtsZ.[7] Instead, it appears to disrupt the proper assembly and function of the mature divisome complex. This suggests that this compound's target is likely one or more of the proteins that are recruited to the Z-ring during the later stages of cell division. The phenotypic outcome of this compound treatment, characterized by the failure of daughter cells to separate, points towards an inhibition of the final septal constriction and cell separation steps.[7]

Quantitative Data: Antibacterial Activity of this compound

The antibacterial efficacy of this compound and its analogues has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The data is summarized in the tables below.

Table 1: MIC of this compound and Analogues against Model Gram-Negative Bacteria [7]

| Compound | C. crescentus CB15N (Wild Type) MIC (µM) | E. coli BW25113 ΔtolC MIC (µM) |

| This compound (1) | 12.5 | 100 |

| Analogue 11j | 12.5 | 50 |

| Other Analogues | Data varies | Data varies |

Note: E. coli BW25113 ΔtolC is an efflux pump mutant, making it more susceptible to certain compounds.[7]

Table 2: MIC of this compound (1) and Analogue 11j against Pathogenic Bacterial Strains [7]

| Bacterial Strain | This compound (1) MIC (µM) | Analogue 11j MIC (µM) |

| Staphylococcus aureus | >100 | 50 |

| Enterococcus faecalis | >100 | 50 |

| Pseudomonas aeruginosa | >100 | >100 |

| Klebsiella pneumoniae | >100 | >100 |

| Acinetobacter baumannii | >100 | >100 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of FtsZ inhibitors like this compound.

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering in real-time.[8][9]

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[9]

-

GTP stock solution (100 mM)

-

Spectrofluorometer with a light scattering setup (90° angle)

Procedure:

-

Prepare a master mix of the polymerization buffer with the desired final concentration of FtsZ (e.g., 12 µM).[8]

-

Transfer the reaction mix to a pre-warmed cuvette (e.g., 30°C) in the spectrofluorometer.[8][9]

-

Incubate for several minutes to establish a stable baseline signal.

-

Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[8][9]

-

Immediately begin monitoring the change in light scattering at a specific wavelength (e.g., 350 nm) over time.

-

For inhibitor studies, pre-incubate FtsZ with the compound (e.g., this compound) before initiating polymerization with GTP.

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[8][10]

Materials:

-

Purified FtsZ protein

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl₂)[10]

-

GTP stock solution (e.g., 50 µM final concentration)[10]

-

Malachite green reagent (e.g., PiColorLock Gold kit)[10]

-

96-well microplate

-

Plate reader

Procedure:

-

Dilute FtsZ to the desired concentration in the assay buffer.

-

Pre-incubate the FtsZ solution at 30°C for 10 minutes.[10]

-

Initiate the reaction by adding GTP.

-

At various time points (e.g., 0, 2.5, 5, 7.5, 10 minutes), take aliquots of the reaction and stop it by adding an equal volume of 0.6 M perchloric acid.[10]

-

Add the malachite green reagent to each stopped reaction to detect the released phosphate.

-

Measure the absorbance at 620-630 nm using a plate reader.[10][11]

-

Plot the absorbance values against time to determine the GTPase activity from the linear range of the curve.[10]

-

For inhibitor studies, include the compound in the pre-incubation step with FtsZ.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a standard procedure.[13][14]

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)[13]

-

This compound stock solution

-

Sterile 96-well microplates

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) by diluting an overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1).[13][14]

-

In a 96-well plate, prepare serial two-fold dilutions of this compound in the growth medium.

-

Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a positive control well with bacteria but no drug.

-

Incubate the plate at 37°C for 18-24 hours.[15]

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible bacterial growth).[12][15]

Conclusion and Future Directions

This compound represents an intriguing class of bacterial cell division inhibitors with a mechanism of action that is distinct from direct FtsZ polymerization inhibitors. Its ability to disrupt the later stages of divisome assembly offers a new avenue for antibiotic development. The structure-activity relationship studies that have led to analogues with improved solubility and potency demonstrate the potential for further optimization of this chemical scaffold.[7]

Future research should focus on several key areas:

-

Target Identification: Precisely identifying the molecular target(s) of this compound within the divisome is crucial for a complete understanding of its mechanism and for rational drug design.

-

Spectrum of Activity: Further screening of optimized this compound analogues against a broader panel of clinically relevant and drug-resistant pathogens is warranted.

-

In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the therapeutic potential of this compound and its derivatives.

References

- 1. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 3. FtsZ dynamics in bacterial division: What, how, and why? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. GTPase activity assay [bio-protocol.org]

- 11. jove.com [jove.com]

- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 13. protocols.io [protocols.io]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

Unraveling the Enigma of Divin: A Technical Guide to a Novel Bacterial Cell Division Inhibitor

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

In the era of escalating antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. Divin is a promising small molecule that has emerged from phenotypic screens as a potent inhibitor of bacterial cell division.[1] Unlike many existing antibiotics that target well-defined cellular processes, this compound's precise molecular target remains elusive, making it a subject of intense scientific investigation.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, structure-activity relationships, and the experimental strategies being employed to identify its molecular target.

Mechanism of Action: Perturbation of the Divisome

This compound exerts its bacteriostatic effect by disrupting the late stages of bacterial cell division.[1] It interferes with the assembly of the divisome, the complex protein machinery responsible for septation, without directly affecting the tubulin homolog FtsZ, a common target for other cell division inhibitors.[3] This distinct mechanism of action suggests a novel molecular target within the intricate process of bacterial cytokinesis.[2] Treatment with this compound leads to a characteristic phenotype where mother and daughter cells remain physically attached with a shared cytoplasm, indicating a failure in the final septal closure and cell separation steps.[1] Specifically, the insertion of peptidoglycan at the septum is blocked in cells treated with this compound.[1]

Signaling Pathway Perturbation

The precise signaling pathway disrupted by this compound is not fully elucidated due to its unknown direct target. However, based on its observed effects, a hypothetical model of its impact on the bacterial cell division pathway can be constructed.

References

- 1. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of this compound: an inhibitor of bacterial cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - this compound: A Small Molecule Inhibitor of Bacterial Divisome Assembly - figshare - Figshare [figshare.com]

structure-activity relationship of Divin

An In-depth Technical Guide on the Structure-Activity Relationship of Divin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a novel small molecule inhibitor of bacterial cell division. This compound presents a promising scaffold for the development of new antimicrobial agents due to its unique mechanism of action that circumvents common resistance pathways. This document outlines the quantitative SAR data, detailed experimental protocols for its study, and visual representations of its synthetic pathway and mechanism of action.

Core Structure and Pharmacophore

This compound is characterized by a 2-hydroxynaphthalenyl hydrazide core linked to a benzimidazole ring.[1][2] SAR studies have revealed that the 2-hydroxynaphthalenyl hydrazide portion is crucial for its biological activity.[1][2][3][4][5] Modifications to the benzimidazole ring have been shown to modulate the compound's potency and solubility.[1][2][3][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its analogues against Caulobacter crescentus CB15N and Escherichia coli BW25113 ΔtolC. The data is extracted from the seminal study by Zhou et al. (2013).[1]

Table 1: MIC of this compound Analogues with Modifications on the Phenyl Ring [1]

| Compound | R1 | R2 | R3 | R4 | C. crescentus MIC (μM) | E. coli ΔtolC MIC (μM) |

| This compound (1) | H | H | OH | H | 10 | 20 |

| 5b | H | H | OMe | H | >80 | >80 |

| 5c | H | H | OAc | H | >80 | >80 |

| 5d | H | H | H | H | 40 | 80 |

| 5e | OH | H | H | H | >80 | >80 |

| 5f | NMe2 | H | H | H | >80 | >80 |

| 5g | F | H | H | H | >80 | >80 |

Table 2: MIC of this compound Analogues with Modifications on the Benzimidazole Ring [1]

| Compound | R | C. crescentus MIC (μM) | E. coli ΔtolC MIC (μM) |

| 8a | H | 10 | 20 |

| 8b | Me | 5 | 10 |

| 8c | Et | 10 | 20 |

| 8d | Pr | 10 | 20 |

| 8e | i-Pr | 20 | 40 |

| 8f | c-Pr | 10 | 20 |

| 8g | Ph | 20 | 40 |

| 8h | 4-F-Ph | 10 | 20 |

| 8i | 4-Cl-Ph | 10 | 20 |

| 8j | 4-MeO-Ph | 20 | 40 |

Table 3: MIC of this compound Analogues with Substitutions on the Benzimidazole Ring [1]

| Compound | R1 | R2 | C. crescentus MIC (μM) | E. coli ΔtolC MIC (μM) |

| 11a | H | H | 10 | 20 |

| 11b | F | F | 10 | 20 |

| 11c | Cl | Cl | 5 | 10 |

| 11d | Me | Me | 10 | 20 |

| 11e | OMe | OMe | 20 | 40 |

| 11f | NO2 | H | 10 | 20 |

| 11g | CF3 | H | 10 | 20 |

| 11h | Me | H | 10 | 20 |

| 11i | OMe | H | 20 | 40 |

| 11j | Cl | H | 5 | 10 |

Experimental Protocols

General Synthesis of this compound Analogues

The synthesis of this compound and its analogues is achieved through a multi-step process. The general workflow is depicted in the diagram below. Detailed procedures for each step can be found in the supporting information of the study by Zhou et al. (2013).

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound and its analogues was determined using a standard broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (C. crescentus or E. coli) is used to inoculate a suitable broth medium and incubated overnight at 30°C (C. crescentus) or 37°C (E. coli). The overnight culture is then diluted in fresh medium to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated at the optimal temperature for the respective bacterium for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action and Signaling Pathway

This compound exerts its bacteriostatic effect by disrupting the assembly of the divisome, a complex of proteins required for bacterial cell division.[1][2][6] Unlike many other cell division inhibitors, this compound does not directly target FtsZ, the bacterial tubulin homolog that forms the initial Z-ring at the division site.[1][6] Instead, this compound appears to interfere with the localization and function of late-stage divisome proteins. This disruption prevents the proper remodeling of the peptidoglycan layer at the septum, ultimately blocking cell division and leading to the formation of filamentous cells.[1][2]

Conclusion

The highlights it as a valuable lead compound for the development of novel antibiotics. Its unique mechanism of action, which targets the assembly of late divisome proteins, offers a potential avenue to combat antibiotic resistance. Further optimization of the benzimidazole moiety could lead to analogues with improved potency and pharmacokinetic properties, making this compound a promising candidate for future drug development efforts.

References

- 1. This compound: a small molecule inhibitor of bacterial divisome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a small molecule inhibitor of bacterial divisome assembly. | Semantic Scholar [semanticscholar.org]

- 4. Structure-activity studies of this compound: an inhibitor of bacterial cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-EPMC3773082 - Structure-activity studies of this compound: an inhibitor of bacterial cell division. - OmicsDI [omicsdi.org]

- 6. This compound: a small molecule inhibitor of bacterial divisome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Origin of Divin: A Technical Guide to a Novel Bacterial Cell Division Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and mechanism of action of Divin, a novel small molecule inhibitor of bacterial cell division. This compound, chemically identified as N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, exhibits a unique mechanism by disrupting the assembly of late-stage divisome proteins, a critical component of bacterial cytokinesis. Unlike many other cell division inhibitors, this compound does not directly target the highly conserved FtsZ protein, making it a promising candidate for further investigation and development as a novel antimicrobial agent. This guide details the synthetic origin of this compound, its biological activity against various bacterial species, the experimental protocols utilized in its characterization, and its impact on the bacterial cell division signaling pathway.

Discovery and Origin

This compound was identified through a chemical screen for compounds that inhibit bacterial cell division. Its discovery was part of a broader effort to identify novel antimicrobial agents that target the bacterial divisome. The core structure of this compound is a synthetic construct, not of natural origin. Structure-activity relationship (SAR) studies have been conducted to optimize its potency and solubility, leading to the synthesis of several analogs.[1]

The logical workflow for the discovery and initial characterization of this compound is outlined below:

Caption: Logical workflow of the discovery and characterization of the this compound molecule.

Quantitative Data

The antibacterial activity of this compound and its analogs has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The effect of this compound on the divisome has been quantified by measuring the delocalization of fluorescently tagged divisome proteins.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

| Compound | Caulobacter crescentus CB15N MIC (µM) | Escherichia coli BW25113 ΔtolC MIC (µM) |

| This compound (1) | 25 | >100 |

| Analog 8b | 6.25 | 25 |

| Analog 11c | 6.25 | 25 |

| Analog 11j | 6.25 | 25 |

Table 2: Delocalization of Divisome Proteins in C. crescentus after this compound Treatment

| Divisome Protein | Percent of Cells with Delocalized Protein (1 hour treatment) |

| FtsZ-YFP | 5% |

| FtsK-CFP | 85% |

| FtsQ-YFP | 60% |

| FtsI-YFP | 80% |

| FtsN-YFP | 75% |

Experimental Protocols

Synthesis of this compound (N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide)

A detailed retrosynthetic strategy for this compound and its analogs is presented below. The synthesis involves the preparation of a key hydrazide intermediate followed by condensation with an appropriate aldehyde.

Caption: Retrosynthetic analysis of the this compound molecule.

Protocol:

-

Synthesis of methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate: To a solution of 2-methyl-1H-benzimidazole in DMF, anhydrous K₂CO₃ is added, followed by methyl 3-bromopropionate. The mixture is heated at 85 °C. After completion, the reaction is worked up to yield the ester.

-

Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide: The ester from the previous step is dissolved in methanol, and hydrazine hydrate is added. The mixture is refluxed at 65 °C. The resulting hydrazide is then isolated.

-

Synthesis of this compound: The synthesized hydrazide is condensed with 2-hydroxy-1-naphthaldehyde in ethanol with a catalytic amount of acetic acid under reflux conditions to yield this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

Protocol:

-

A two-fold serial dilution of the test compound (this compound or its analogs) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., PYE for C. crescentus).

-

Each well is inoculated with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

-

Control wells containing bacteria without the compound and wells with medium only are included.

-

The plate is incubated at the optimal growth temperature for the bacterium (e.g., 30°C for C. crescentus) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluorescence Microscopy for Protein Localization

This protocol is used to visualize the effect of this compound on the localization of divisome proteins.

Caption: Experimental workflow for fluorescence microscopy analysis of protein localization.

Protocol:

-

Bacterial strains expressing fluorescent protein fusions of divisome proteins (e.g., FtsZ-YFP) are grown to mid-logarithmic phase in an appropriate medium.

-

The culture is divided, and one half is treated with this compound at its MIC, while the other half serves as a control.

-

After a defined incubation period (e.g., 1 hour), cells are harvested and mounted on agarose pads on microscope slides.

-

Images are acquired using a fluorescence microscope equipped with appropriate filters for the fluorescent proteins used.

-

The percentage of cells showing delocalized fluorescent signals is quantified.

Mechanism of Action: Signaling Pathway

This compound disrupts the hierarchical assembly of the bacterial divisome at a late stage. The divisome is a complex of proteins that assembles at the future division site. The process begins with the formation of the FtsZ ring (Z-ring), which acts as a scaffold for the recruitment of other divisome proteins. These proteins are broadly categorized as "early" and "late" based on their time of arrival at the division site.

This compound does not interfere with the formation of the Z-ring but prevents the proper localization and assembly of several late divisome proteins, including FtsK, FtsQ, FtsI, and FtsN. This disruption of the late divisome assembly leads to a failure in the subsequent steps of cell constriction and septal peptidoglycan synthesis, ultimately resulting in a bacteriostatic effect.

Caption: Signaling pathway of bacterial cell division and the point of inhibition by this compound.

Conclusion

This compound represents a significant discovery in the field of antimicrobial research. Its unique mechanism of action, targeting the late stages of divisome assembly without affecting FtsZ, opens up new avenues for the development of antibiotics that can combat the growing threat of multidrug-resistant bacteria. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the potential of this compound and its analogs as therapeutic agents. Future work should focus on identifying the direct molecular target(s) of this compound and further optimizing its pharmacological properties for in vivo efficacy.

References

The Role of Divin in Perturbing Protein Assembly at the Bacterial Septation Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antimicrobial agents that act on underexploited bacterial targets. One such target is the bacterial cell division machinery, a complex and highly coordinated process essential for bacterial proliferation. The tubulin homolog F-tsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome. This guide provides an in-depth technical overview of Divin, a small molecule inhibitor that disrupts bacterial cell division by perturbing the assembly of the divisome, without directly targeting FtsZ.

Mechanism of Action of this compound

This compound is a novel small molecule that inhibits bacterial cell division through a unique mechanism. Unlike many other cell division inhibitors that target the polymerization of FtsZ, this compound does not interact with FtsZ or affect its assembly into the Z-ring.[1] Instead, this compound's inhibitory action is centered on the disruption of the spatial and temporal localization of late-stage divisome proteins.[1] This mislocalization of key downstream proteins prevents the proper assembly of a functional divisome, leading to a blockage in peptidoglycan remodeling at the division site and ultimately preventing the compartmentalization of the cytoplasm.[1]

Studies in Caulobacter crescentus have shown that this compound treatment leads to the delocalization of several late-stage divisome proteins from the septation site. This effect is not uniform across all divisome components, suggesting a specific point of interference in the hierarchical assembly of the divisome. The disruption of this carefully orchestrated process results in a bacteriostatic effect on both Gram-negative and Gram-positive bacteria.[2]

Quantitative Data on this compound and its Analogs

The inhibitory activity of this compound and its synthetic analogs has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Caulobacter crescentus CB15N MIC (µM) | Escherichia coli BW25113 ΔtolC MIC (µM) |

| This compound (1) | 5 | 50 |

| Analog 8b | 1.25 | 12.5 |

| Analog 11c | 1.25 | 25 |

| Analog 11j | 1.25 | 25 |

Data sourced from Zhou et al., ACS Med Chem Lett, 2013.[2][3]

Signaling Pathways and Experimental Workflows

The assembly of the divisome is a hierarchical process where early proteins recruit late-stage proteins to the division site. This compound perturbs this pathway by causing the delocalization of specific late-stage proteins.

Divisome Assembly Pathway and this compound's Point of Intervention

The following diagram illustrates the simplified hierarchical assembly of the divisome in Caulobacter crescentus and indicates the proteins that are delocalized upon treatment with this compound.

Caption: this compound perturbs the localization of late-stage divisome proteins.

Experimental Workflow for Protein Localization Studies

The localization of divisome proteins in the presence of this compound is typically studied using fluorescence microscopy. This involves creating fluorescently tagged versions of the divisome proteins.

Caption: Workflow for assessing this compound's effect on protein localization.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and its analogs is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli)

-

This compound and its analogs dissolved in dimethyl sulfoxide (DMSO)

-

Sterile growth medium

-

Plate reader for measuring optical density (OD)

Procedure:

-

Prepare a serial two-fold dilution of this compound and its analogs in the 96-well plate using the growth medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects bacterial growth.

-

Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include control wells:

-

Bacteria with DMSO (vehicle control)

-

Bacteria without any compound (growth control)

-

Medium only (sterility control)

-

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30°C for C. crescentus, 37°C for E. coli) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the OD at 600 nm using a plate reader.

Fluorescence Microscopy for Protein Localization

This protocol is adapted from the methodology used to study the effect of this compound on the localization of divisome proteins in Caulobacter crescentus.[1]

Materials:

-

Caulobacter crescentus strains expressing fluorescent protein fusions of divisome proteins (e.g., GFP-FtsN, YFP-FtsQ).

-

PYE medium.

-

This compound dissolved in DMSO.

-

DMSO (vehicle control).

-

Agarose pads (1% in water).

-

Microscope slides and coverslips.

-

Fluorescence microscope with appropriate filter sets and a camera.

Procedure:

-

Grow the C. crescentus strain expressing the fluorescently-tagged protein in PYE medium at 30°C to an OD600 of 0.2-0.4.

-

Divide the culture into two. To one, add this compound to the final desired concentration (e.g., 5 µM). To the other, add an equivalent volume of DMSO as a control.

-

Incubate both cultures at 30°C for the desired time (e.g., 1-2 hours).

-

Prepare a 1% agarose pad on a microscope slide.

-

Spot a small volume (e.g., 1-2 µL) of the treated and control cell cultures onto the agarose pad and cover with a coverslip.

-

Image the cells using a fluorescence microscope. Acquire both phase-contrast and fluorescence images.

-

Analyze the fluorescence images to determine the localization of the tagged protein. Quantify the percentage of cells showing septal localization versus diffuse cytoplasmic or membrane localization.

Conclusion

This compound represents a promising class of antibacterial compounds with a novel mechanism of action that circumvents direct interaction with FtsZ. By disrupting the localization of late-stage divisome proteins, this compound effectively halts bacterial cell division. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring this compound and the broader field of bacterial cell division inhibitors. Further investigation into the precise molecular target of this compound and the optimization of its structure will be crucial for its development as a potential therapeutic agent.

References

- 1. This compound: a small molecule inhibitor of bacterial divisome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies of this compound: an inhibitor of bacterial cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

Divin: A Technical Whitepaper on its Bacteriostatic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small-molecule inhibitor of bacterial cell division that exhibits a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the disruption of the divisome assembly, a multiprotein complex essential for bacterial cytokinesis. Specifically, this compound interferes with the localization of late-stage divisome proteins, leading to a failure of cell septation and compartmentalization.[1][4] Furthermore, this compound's activity is linked to its properties as an iron chelator, suggesting a secondary mechanism involving the perturbation of iron homeostasis, which is critical for bacterial growth and division. This document provides a comprehensive overview of the available data on this compound, including its antimicrobial activity, experimental protocols for its characterization, and a visualization of its proposed mechanisms of action.

Quantitative Antimicrobial Activity

This compound's efficacy has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. The available data is summarized in the tables below. While this compound is established as a bacteriostatic agent, specific Minimum Bactericidal Concentration (MBC) values are not prominently available in the reviewed literature. An agent is generally considered bacteriostatic if the MBC is significantly higher than the MIC.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (1) against various pathogenic bacterial strains.

| Bacterial Strain | MIC (µM) |

| Shigella boydii | 12 |

| Enterobacter aerogenes | 50 |

| Vibrio cholerae | 12 |

| Escherichia coli (ΔtolC) | 25 |

| Caulobacter crescentus (CB15N) | 5 |

Data sourced from Zhou et al., 2013.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound analog (11j) against various pathogenic bacterial strains.

| Bacterial Strain | MIC (µM) |

| Shigella boydii | 12 |

| Enterobacter aerogenes | 12 |

| Vibrio cholerae | 3 |

Data sourced from Zhou et al., 2013.[1]

Mechanism of Action

This compound employs a dual-pronged approach to inhibit bacterial growth, primarily by disrupting cell division.

Inhibition of Late-Stage Divisome Assembly

The formation of the divisome is a highly orchestrated process that is crucial for bacterial cell division. It begins with the polymerization of the FtsZ protein into a ring-like structure (Z-ring) at the mid-cell, which then serves as a scaffold for the recruitment of other divisome proteins. This compound does not interfere with the initial formation of the FtsZ ring but rather disrupts the assembly of the "late" divisome proteins that are essential for the constriction of the cell envelope and septal peptidoglycan synthesis.[1][4] This leads to the formation of chains of interconnected cells that have initiated but cannot complete the division process.

Iron Chelation

A secondary but significant aspect of this compound's mechanism of action is its ability to chelate iron.[5] Iron is an essential cofactor for numerous enzymatic reactions, including those involved in DNA replication and cellular respiration. By sequestering iron, this compound induces a state of iron starvation in the bacterial cell. This iron deprivation has been shown to specifically inhibit the late stages of bacterial cytokinesis, complementing its direct effect on the divisome assembly.[5] The long-term consequence of this iron starvation is cellular damage and the inability to reactivate the divisome, even if iron becomes available again.

Experimental Protocols

The characterization of this compound as a bacteriostatic agent involves standard microbiological assays. Below are detailed methodologies for determining the MIC, MBC, and performing a time-kill assay, which are fundamental to assessing the antimicrobial properties of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.

-

This compound stock solution of known concentration.

-

Spectrophotometer.

-

Incubator.

-

-

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no this compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Materials:

-

MIC plate from the previous experiment.

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile spreaders.

-

Incubator.

-

-

Protocol:

-

Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth.

-

Spread the aliquots onto separate MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

-

Time-Kill Assay

A time-kill assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Materials:

-

Bacterial culture in logarithmic growth phase.

-

This compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC).

-

Sterile culture tubes.

-

MHA plates.

-

Incubator with shaking capabilities.

-

-

Protocol:

-

Inoculate sterile culture tubes containing MHB with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add this compound to the tubes at the desired concentrations. Include a growth control tube without this compound.

-

Incubate the tubes at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate on MHA to determine the number of viable cells (CFU/mL).

-

Plot the log10 CFU/mL versus time for each concentration of this compound. A bacteriostatic agent will typically show a leveling off of the bacterial count, while a bactericidal agent will show a significant decline.

-

Conclusion

This compound is a promising bacteriostatic agent with a unique dual mechanism of action that targets bacterial cell division through the disruption of late-stage divisome assembly and the induction of iron starvation. The quantitative data available, primarily in the form of MIC values, demonstrates its potential against a variety of bacterial pathogens. Further research to determine its MBC across a wider range of organisms and to fully elucidate its molecular targets will be crucial for its development as a potential therapeutic agent. The experimental protocols and mechanistic pathways detailed in this document provide a foundational guide for researchers in the field of antimicrobial drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of Divin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its unique mechanism of action, which circumvents the common target FtsZ, makes it a valuable tool for studying the intricate process of bacterial cytokinesis and a potential candidate for overcoming existing antibiotic resistance. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, mechanism of action, and biological activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound, with the chemical name N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is a synthetic compound identified through phenotypic screens for its ability to inhibit bacterial cell division.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide | [2] |

| CAS Number | 1443321-11-6 | |

| Molecular Formula | C22H22N4O2 | |

| Molecular Weight | 374.44 g/mol | |

| Appearance | Solid | |

| Solubility | Low aqueous solubility, soluble in DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward multi-step process. A representative protocol is detailed below, based on reported synthetic strategies.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-1H-benzimidazole

-

Methyl 3-bromopropionate

-

Anhydrous Potassium Carbonate (K2CO3)

-

Hydrazine hydrate

-

2-hydroxy-1-naphthaldehyde

-

Methanol

-

Ethanol

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of Methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate (Intermediate 1):

-

To a solution of 2-methyl-1H-benzimidazole in DMF, add anhydrous K2CO3.

-

Add methyl 3-bromopropionate dropwise to the stirring mixture.

-

Heat the reaction mixture at 60°C for 12 hours.

-

After cooling, pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.

-

-

Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide (Intermediate 2):

-

Dissolve Intermediate 1 in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Triturate the residue with diethyl ether to obtain Intermediate 2 as a solid.

-

-

Synthesis of this compound (N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide):

-

Dissolve Intermediate 2 in methanol.

-

Add a solution of 2-hydroxy-1-naphthaldehyde in methanol.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 6 hours.

-

The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound.

-

DOT Script for this compound Synthesis Workflow:

Caption: Synthetic route for this compound.

Mechanism of Action

This compound exerts its bacteriostatic effect by disrupting the late stages of bacterial cell division.[1] Unlike many other cell division inhibitors that target the tubulin homolog FtsZ, this compound's mechanism is FtsZ-independent.[1][4] It perturbs the assembly of the divisome, the multiprotein complex responsible for cytokinesis, by affecting the localization of late-recruiting cell division proteins.[1][4] This disruption leads to a failure in the proper formation of the division septum and results in the formation of chains of interconnected cells.

Additionally, this compound has been identified as a potent iron chelator. While the direct link between its iron chelation activity and its primary mechanism of inhibiting cell division is still under investigation, iron is an essential cofactor for many enzymes, and its sequestration could contribute to the overall bacteriostatic effect.

DOT Script for this compound's Mechanism of Action:

Caption: this compound's dual mechanism of action.

Biological Activity

Antimicrobial Activity

This compound exhibits bacteriostatic activity against a range of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound and some of its analogs have been determined for several bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

| Compound | Caulobacter crescentus CB15N (μM) | Escherichia coli BW25113 ΔtolC (μM) | Reference |

| This compound (1) | 5 | 12.5 | [1] |

| Analog 8b | 2.5 | 5 | [3] |

| Analog 11c | 1.25 | 2.5 | [3] |

| Analog 11j | 1.25 | 2.5 | [3] |

Note: The ΔtolC mutation in E. coli increases its susceptibility to many compounds by impairing a major efflux pump.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial strains (e.g., C. crescentus, E. coli)

-

Appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli)

-

96-well microtiter plates

-

This compound and its analogs dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound and its analogs in the appropriate growth medium in a 96-well plate. The final concentration of DMSO should be kept constant and at a non-inhibitory level (e.g., ≤1%).

-

Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

-

Include positive controls (no compound) and negative controls (no bacteria).

-

Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 30°C for C. crescentus, 37°C for E. coli) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Cytotoxicity

This compound has been shown to have low toxicity against mammalian cells at concentrations that are effective against bacteria.[4]

Table 3: Cytotoxicity of this compound

| Cell Line | Concentration (μM) | Viability (%) | Reference |

| Human Embryonic Kidney (HEK) cells | 50 | 72 ± 5 | [1] |

| Red Blood Cells (RBCs) | 50 | No significant hemolysis | [1] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.

Key Experiments and Methodologies

Localization of Late Cell Division Proteins

A key aspect of this compound's mechanism is its ability to disrupt the localization of late-assembling divisome proteins. This can be visualized using fluorescence microscopy with fluorescently tagged proteins.

Experimental Protocol: Fluorescence Microscopy of Protein Localization

Materials:

-

Bacterial strain expressing a fluorescently tagged late cell division protein (e.g., FtsN-GFP)

-

Microscope slides and coverslips

-

Agarose pads (1% agarose in growth medium)

-

This compound solution

-

Fluorescence microscope with appropriate filters and a high-resolution camera

Procedure:

-

Grow the bacterial culture expressing the fluorescently tagged protein to the mid-logarithmic phase.

-

Treat a portion of the culture with this compound at its MIC, and another portion with the vehicle (DMSO) as a control.

-

Incubate the cultures for a time sufficient to observe the inhibitory phenotype (e.g., 4-6 hours).

-

Prepare an agarose pad on a microscope slide.

-

Spot a small volume of the treated and control cultures onto the agarose pad and cover with a coverslip.

-

Image the cells using fluorescence microscopy, capturing both phase-contrast and fluorescence images.

-

Analyze the localization pattern of the fluorescently tagged protein in both control and this compound-treated cells. In this compound-treated cells, a delocalized or mislocalized fluorescent signal is expected.

Iron Chelation Assay

The ability of this compound to chelate iron can be quantified using various colorimetric assays. A common method is the ferrozine assay, which measures the interference of a chelating agent with the formation of the ferrozine-Fe(II) complex.

Experimental Protocol: Ferrozine-Based Iron Chelation Assay

Materials:

-

This compound solution

-

Ferrous chloride (FeCl2) solution

-

Ferrozine solution

-

HEPES or other suitable buffer

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Add the buffer, this compound solution at various concentrations, and FeCl2 solution to the wells of a 96-well plate.

-

Incubate the mixture for 10 minutes at room temperature to allow for chelation.

-

Initiate the colorimetric reaction by adding the ferrozine solution to each well.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance of the magenta-colored ferrozine-Fe(II) complex at approximately 562 nm.

-

The iron-chelating activity is calculated as the percentage inhibition of ferrozine-Fe(II) complex formation compared to a control without the chelator. EDTA can be used as a positive control.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial compounds with a unique FtsZ-independent mechanism of action. Its ability to disrupt the late stages of bacterial cell division and chelate iron provides multiple avenues for its therapeutic potential. The data and protocols presented in this guide offer a foundation for further investigation into the precise molecular target of this compound, optimization of its structure for improved efficacy and pharmacokinetic properties, and exploration of its spectrum of activity against a broader range of pathogenic bacteria. Identifying the specific late divisome protein(s) affected by this compound and elucidating the interplay between its cell division inhibition and iron chelation activities are critical next steps in the development of this compound-based therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. MeSH Browser [meshb.nlm.nih.gov]

- 3. CN106841513A - Method for testing chelating ability of chelating acid to metal iron ions - Google Patents [patents.google.com]

- 4. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Studies on the Antimicrobial Spectrum of Divin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its unique mechanism of action, which targets the assembly of the divisome complex, distinguishes it from many existing antibiotics. This technical guide provides a comprehensive overview of the preliminary studies on this compound's antimicrobial spectrum, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for new antimicrobial agents with novel mechanisms of action. This compound, a small molecule, has been identified as a promising candidate that inhibits bacterial cell division by disrupting the assembly of late-stage division proteins at the septum.[1][2][3] This bacteriostatic agent offers a distinct therapeutic approach compared to inhibitors that target FtsZ, a key protein in the early stages of cell division.[3] This guide summarizes the initial findings on this compound's antimicrobial activity and provides the necessary technical details for its further investigation.

Antimicrobial Spectrum of this compound and its Analogue

Preliminary studies have evaluated the antimicrobial activity of this compound and its analogues against a range of bacterial pathogens. The potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible in vitro growth of a bacterium.[4]

Data Presentation

The following tables summarize the MIC values of this compound and a potent analogue, designated as 11j, against various bacterial strains. The data is compiled from structure-activity relationship (SAR) studies.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogue 11j against Gram-Negative Bacteria [4]

| Bacterial Strain | This compound (μM) | Analogue 11j (μM) |

| Caulobacter crescentus CB15N | 5 | 1.25 |

| Escherichia coli BW25113 ΔtolC | 50 | 25 |

| Shigella boydii | 25 | 12.5 |

| Enterobacter aerogenes | >50 | 12.5 |

| Vibrio cholerae | 12.5 | 3 |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogue 11j against Gram-Positive Bacteria [4]

| Bacterial Strain | This compound (μM) | Analogue 11j (μM) |

| Bacillus subtilis 168 | 5 | 2.5 |

| Staphylococcus aureus UAMS-1 | 12.5 | 6.25 |

Experimental Protocols

The following sections detail the methodologies used in the preliminary studies of this compound's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogues was determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Test compounds (this compound and its analogues)

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate culture media (e.g., M8 media)[1]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the serial dilution.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

-

Inoculate the colonies into a tube containing 4-5 mL of sterile broth.

-

Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the starting concentration of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.

-

The last well in the row should not contain any test compound and will serve as a growth control. A well with broth only will serve as a sterility control.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.

-

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

This compound acts by inhibiting the late stages of bacterial cell division. It is proposed to perturb the assembly of essential proteins at the division septum, thereby blocking the final separation of daughter cells.

Caption: Proposed mechanism of this compound in inhibiting bacterial cell division.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration of this compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The preliminary studies on this compound reveal its potential as a novel antimicrobial agent with a unique mechanism of action targeting bacterial cell division. The provided quantitative data demonstrates its efficacy against a range of Gram-positive and Gram-negative bacteria. The detailed experimental protocols offer a foundation for researchers to conduct further investigations into its antimicrobial spectrum, mechanism of action, and potential for therapeutic development. The visualizations aid in understanding the proposed signaling pathway and the experimental workflow for its evaluation. Further research is warranted to explore the full therapeutic potential of this compound and its analogues in combating bacterial infections.

References

- 1. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. This compound: a small molecule inhibitor of bacterial divisome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

Divin: A Promising Novel Antimicrobial Agent Targeting Bacterial Cell Division

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Divin, a novel small molecule inhibitor of bacterial cell division. This compound presents a unique mechanism of action, targeting the assembly of the divisome, a complex protein machinery essential for bacterial cytokinesis. This document details its antimicrobial potential, mechanism of action, and provides protocols for its evaluation, aiming to facilitate further research and development of this compound and its analogs as a new class of antimicrobial agents.

Mechanism of Action: Disrupting the Divisome

This compound exerts its bacteriostatic effect by interfering with the late stages of bacterial cell division.[1] Unlike many other cell division inhibitors that target the tubulin homolog FtsZ, this compound does not directly interact with FtsZ.[1] Instead, it perturbs the assembly of crucial proteins at the site of cell septation.[1][2] This disruption leads to the delocalization of late-stage divisome proteins, ultimately blocking peptidoglycan remodeling at the division site and preventing the compartmentalization of the cytoplasm.[1]

The proposed signaling pathway for this compound's mechanism of action involves the inhibition of the proper localization of key divisome proteins. In a normal bacterial cell division process, a series of proteins are recruited to the mid-cell to form the divisome. This process is initiated by the formation of the Z-ring, composed of FtsZ polymers. Subsequent proteins are then recruited in a hierarchical manner. This compound appears to disrupt this cascade at a late stage, after the initial Z-ring formation.

References

Divin's Unique Approach to Disrupting Bacterial Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique mechanism of Divin, a novel cell division inhibitor, and contrasts it with other known inhibitors, primarily those targeting the FtsZ protein. This document provides a comprehensive overview of this compound's mode of action, quantitative comparisons with other inhibitors, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Distinguishing this compound: A Paradigm Shift in Cell Division Inhibition

This compound stands apart from the majority of currently studied bacterial cell division inhibitors. Unlike compounds that directly target the tubulin-like protein FtsZ, the cornerstone of the bacterial divisome, this compound employs a more nuanced strategy. It disrupts the assembly of the late-stage proteins of the divisome, effectively halting cell septation and leading to cell filamentation.[1][2] This unique mechanism of action makes this compound a valuable tool for dissecting the intricacies of bacterial cell division and a promising scaffold for the development of new antimicrobial agents.[3][4]

The key distinction lies in its target. While many inhibitors focus on preventing the polymerization or GTPase activity of FtsZ, this compound allows the initial formation of the Z-ring but prevents the subsequent recruitment and localization of essential proteins required for the constriction of the cell envelope and synthesis of the septal cell wall.[1][2] This specific interference with the late stages of divisome assembly provides a more targeted approach to inhibiting cell division, potentially reducing off-target effects and offering a new strategy to combat antibiotic resistance.

Quantitative Comparison of this compound and Other Cell Division Inhibitors

To provide a clear perspective on the efficacy of this compound and its analogs in comparison to other cell division inhibitors, the following tables summarize key quantitative data. These values, including Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50), are critical for evaluating the potency and spectrum of activity of these compounds.

| Compound | Target | Organism | MIC (µg/mL) | IC50 (µM) | Reference |

| This compound Analog (C11) | Late Divisome Proteins | Staphylococcus aureus | 2 | - | [2] |

| This compound Analog (C11.7) | Late Divisome Proteins | Staphylococcus aureus | 8 | 29.39 (FtsZ Polymerization) | [2] |

| PC190723 | FtsZ | Staphylococcus aureus | 0.5 - 1 | 0.055 (GTPase activity) | [5] |

| Zantrin Z3 | FtsZ | Bacillus subtilis | - | ~10 (GTPase activity) | [6] |

| Berberine Analog | FtsZ | Staphylococcus aureus (MRSA) | 2 - 8 | 38 (GTPase activity) | [5] |

| Cinnamaldehyde | FtsZ | Escherichia coli | - | 5.81 (GTPase activity) | [3] |

| Chrysophaentin A | FtsZ | Staphylococcus aureus (MRSA) | 1.5 | 6.7 (GTPase activity) | [3] |